
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiosulfate group, which is known for its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of benzylthioethylamine with formaldehyde and thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to achieve high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance production rates and reduce waste.
化学反応の分析
Types of Reactions
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The benzylthioethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reactivity and selectivity.
Major Products Formed
Major products formed from these reactions include sulfonates, sulfones, thiols, and sulfides. These products have diverse applications in chemical synthesis, pharmaceuticals, and materials science.
科学的研究の応用
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound’s ability to donate sulfur atoms makes it a valuable tool in modulating redox reactions and cellular signaling pathways.
類似化合物との比較
Similar Compounds
Sodium Thiosulfate: Commonly used in medical and industrial applications, known for its ability to neutralize cyanide poisoning.
Benzylthioethylamine: A precursor in the synthesis of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate, used in organic synthesis.
Sulfonates and Sulfones: Products of oxidation reactions involving thiosulfate compounds, used in pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of thiosulfate with the functional versatility of benzylthioethyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
特性
CAS番号 |
40283-98-5 |
|---|---|
分子式 |
C11H16N2O3S3 |
分子量 |
320.5 g/mol |
IUPAC名 |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H16N2O3S3/c12-11(9-18-19(14,15)16)13-6-7-17-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13)(H,14,15,16) |
InChIキー |
RVIZCXZRYPJRIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSCCN=C(CSS(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
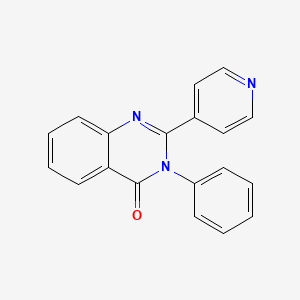
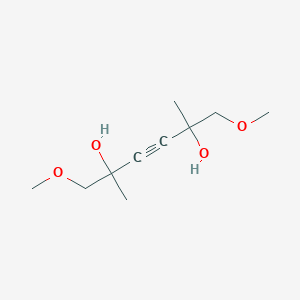

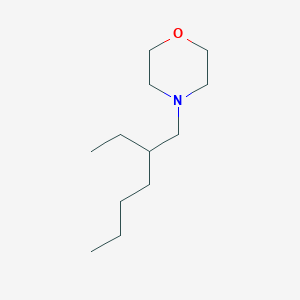
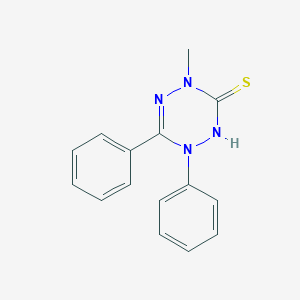
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
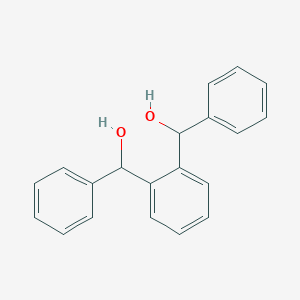

![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
